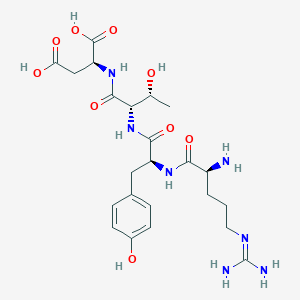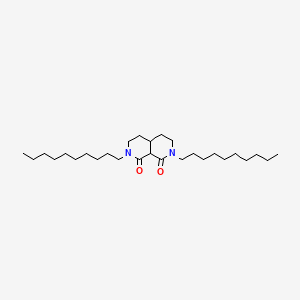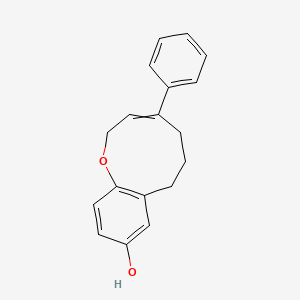
4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol is a heterocyclic compound that features a benzoxonin ring fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with cyclohexanone in the presence of a base such as butyl lithium, followed by cyclization to form the benzoxonin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Applications De Recherche Scientifique
4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: Another heterocyclic compound with a similar structure but different biological activities.
Isoxazole: Exhibits anticonvulsant and GABA uptake inhibitory activities.
Uniqueness
4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol is unique due to its specific ring structure and the presence of a phenyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol |
InChI |
InChI=1S/C18H18O2/c19-17-9-10-18-16(13-17)8-4-7-15(11-12-20-18)14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19H,4,7-8,12H2 |
Clé InChI |
FAUVJLYQCZLIEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCOC2=C(C1)C=C(C=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
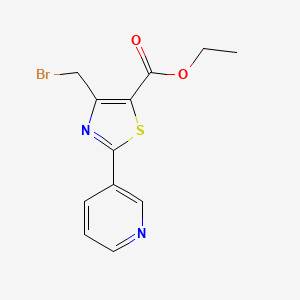
![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
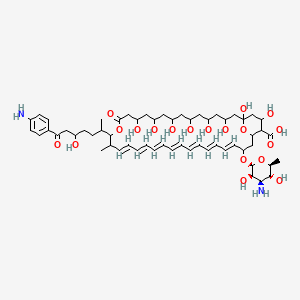
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)

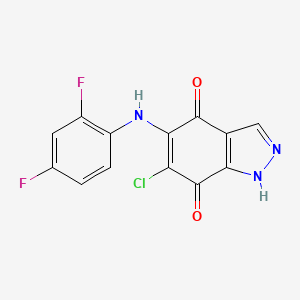
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
